N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide
Description
N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide is a complex organic compound that features a tetrazole ring, a hydroxycyclohexyl group, and a benzamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The tetrazole ring, in particular, is known for its stability and ability to participate in various biological interactions.
Properties
IUPAC Name |
N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-20(16(23)12-7-3-2-4-8-12)11-15-17-19-21(18-15)13-9-5-6-10-14(13)22/h2-4,7-8,13-14,22H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGGKJYLMZAYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN(N=N1)C2CCCCC2O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the click chemistry approach which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. The hydroxycyclohexyl group can be introduced through a hydroxylation reaction, and the benzamide moiety is typically formed through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is being investigated for use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of these targets. Additionally, the hydroxycyclohexyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide can be compared with other tetrazole-containing compounds such as:
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Valsartan: Another angiotensin II receptor antagonist with similar uses.
Candesartan: A medication used to treat high blood pressure and heart failure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
